Cas no 2377034-46-1 (1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride)

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine hydrochloride is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group and an ethylamine moiety, presented as its hydrochloride salt for enhanced stability and solubility. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules, particularly in the development of antimicrobial, antitumor, or enzyme-inhibiting agents. The thiadiazole scaffold is known for its versatile pharmacological properties, while the hydrochloride form ensures improved handling and compatibility in synthetic applications. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies and further derivatization.
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride structure
2377034-46-1 structure
Product Name:1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride
CAS No:2377034-46-1
MF:C10H12ClN3S
MW:241.740379333496
CID:5328284
Update Time:2025-10-28

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride
    • Z4014178740
    • 1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine hydrochloride
    • Inchi: 1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
    • InChI Key: GFTPHBMSGPIPEG-UHFFFAOYSA-N
    • SMILES: Cl.S1C(C2C=CC=CC=2)=NN=C1C(C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Topological Polar Surface Area: 80

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride Pricemore >>

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Additional information on 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

Introduction to 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride (CAS No. 2377034-46-1)

The compound 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride, identified by its CAS number 2377034-46-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a thiadiazole core appended to an ethylamine side chain and hydrochloride salt form, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The structural framework of this compound combines the unique electronic and steric properties of the thiadiazole heterocycle with the bioactive capabilities of the ethylamine moiety, making it a promising candidate for further exploration.

Thiadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the 5-phenyl substituent in this compound introduces additional pharmacophoric elements that can modulate binding interactions with biological targets. Recent studies have highlighted the importance of thiadiazole-based scaffolds in developing novel therapeutic agents due to their ability to engage with various enzymes and receptors. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in both in vitro and in vivo experimental settings.

In the context of modern drug discovery, the synthesis and characterization of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride have been influenced by cutting-edge methodologies. Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanistic interactions of this compound with potential targets. For instance, studies suggest that the thiadiazole ring may interact with metalloproteinases or kinase inhibitors, which are critical in cancer therapy. The phenyl group further enhances these interactions by providing hydrophobic and aromatic stacking opportunities.

The ethylamine side chain in this molecule is another key pharmacophore that contributes to its biological activity. Ethylamine derivatives are known to exhibit properties such as receptor modulation and enzyme inhibition. In particular, modifications at this position can significantly alter the pharmacokinetic profile of a drug candidate. Researchers have been exploring various strategies to optimize the ethylamine moiety for improved bioavailability and target specificity. The hydrochloride salt form not only stabilizes the compound but also ensures consistent dosing in pharmaceutical formulations.

Recent experimental investigations have demonstrated the efficacy of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride in preclinical models. For example, studies indicate that this compound exhibits inhibitory effects on certain inflammatory pathways by modulating cytokine production. Additionally, its interaction with cellular signaling cascades has been observed to disrupt aberrant signaling mechanisms associated with chronic diseases. These findings underscore the potential of thiadiazole-based compounds as therapeutic agents.

The development of novel synthetic routes for 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride has also been a focus of research efforts. Modern synthetic methodologies emphasize efficiency, sustainability, and scalability. Catalytic processes and green chemistry principles have been applied to streamline the synthesis pathway while minimizing waste generation. Such advancements are crucial for translating laboratory discoveries into viable pharmaceutical products.

From a regulatory perspective, ensuring compliance with safety and quality standards is paramount when developing new chemical entities like 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride. Rigorous testing protocols must be implemented to evaluate its toxicity profile, pharmacokinetics, and potential side effects before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing such compounds through clinical development pipelines.

The future prospects for 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride remain promising as research continues to uncover new therapeutic applications. Innovations in drug design and delivery systems may further enhance its efficacy and reduce off-target effects. As our understanding of molecular interactions evolves, compounds like this one will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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